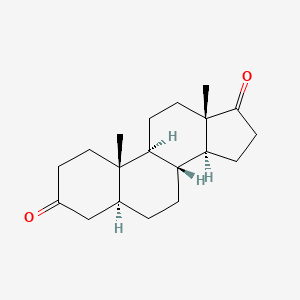

Androstanedione

准备方法

合成路线与反应条件

5α-雄甾烷-3,17-二酮可以通过生物技术方法从植物甾醇中合成,该方法涉及在工程化的新型分枝杆菌中共同表达5α-还原酶和葡萄糖-6-磷酸脱氢酶 。 5α-还原酶将3-氧代-4-烯结构转化为5α-还原产物,而葡萄糖-6-磷酸脱氢酶为反应提供必要的辅因子烟酰胺腺嘌呤二核苷酸磷酸(NADPH) 。 该方法的转化效率高达86.4% 。

工业生产方法

在工业环境中,5α-雄甾烷-3,17-二酮主要通过化学方法合成。 该方法涉及使用特定酶和反应条件将植物甾醇转化为所需化合物 。 由于产量高且成本效益高,因此该方法更受欢迎 。

化学反应分析

反应类型

5α-雄甾烷-3,17-二酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 它可以被还原形成其他雄甾烷衍生物。

取代: 该化合物可以发生取代反应,形成各种官能化衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 卤素和烷基化剂等试剂用于取代反应。

主要形成的产物

科学研究应用

5α-雄甾烷-3,17-二酮具有多种科学研究应用:

化学: 它被用作合成类固醇药物的中间体.

生物学: 研究该化合物在雄激素代谢中的作用及其对各种生物过程的影响.

工业: 该化合物用于生产各种基于类固醇的产品.

作用机制

相似化合物的比较

类似化合物

雄烯二酮: 睾酮和雌激素的前体,结构相似,但代谢途径不同.

独特性

5α-雄甾烷-3,17-二酮因其在雄激素代谢中的特定作用以及其转化为各种雄甾烷衍生物的能力而独一无二。 它的生物技术生产方法也使其与其他类似化合物区分开来 。

属性

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233576 | |

| Record name | Dihydroandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

846-46-8 | |

| Record name | (5α)-Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroandrostendione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstane-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androstane-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-androstane-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR72RNR8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 - 134.0 °C | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is androstanedione and what is its significance in androgenic pathways?

A1: this compound (5α-androstane-3,17-dione) is a naturally occurring androgenic steroid hormone. It serves as a key intermediate in the biosynthesis of other androgens, such as testosterone and 5α-dihydrotestosterone (DHT) [, , ]. This positions this compound as a crucial player in understanding androgenic activities in various tissues.

Q2: What is the primary mechanism of action of this compound within prostate cells?

A2: this compound itself doesn't directly bind to androgen receptors with high affinity. Instead, it acts as a precursor to more potent androgens like DHT. Within prostate cells, this compound is converted to DHT by the enzyme steroid 5α-reductase [, , ]. DHT then binds to androgen receptors in the cell nucleus, activating gene transcription and ultimately influencing prostate cell growth and function [, ].

Q3: How does the metabolism of this compound differ in normal prostate tissue compared to benign prostatic hyperplasia (BPH)?

A3: Research suggests that the enzyme responsible for converting this compound to 5α-androstanedione, 5α-reductase, shows different kinetic properties in normal prostate tissue compared to BPH tissue []. In both normal and BPH tissues, 5α-reductase is found in higher concentrations in the stromal component than the epithelial component []. Interestingly, in BPH tissues, the enzyme exhibits a six-fold higher activity in the stroma compared to the epithelium, a difference not as pronounced in normal tissue [].

Q4: Does the metabolism of this compound play a role in castration-resistant prostate cancer (CRPC)?

A4: Yes, this compound metabolism appears to be significant in CRPC. While initial treatment for advanced prostate cancer often involves suppressing testosterone production, CRPC can develop, often driven by intratumoral DHT synthesis []. The conversion of this compound to DHT, bypassing testosterone as a precursor, is thought to be a significant contributor to CRPC development and progression [, ].

Q5: How is this compound metabolized in the skin?

A5: this compound is metabolized differently in distinct cell populations within the skin. Sebocytes, the cells responsible for sebum production, express enzymes that can convert this compound to DHT and other 5α-reduced androgens []. Keratinocytes, the primary cells of the epidermis, primarily degrade this compound, contributing to androgen homeostasis []. This highlights the complexity of androgen metabolism and its tissue-specific nature.

Q6: How does inflammation affect the metabolism of testosterone in the rabbit eye, and what are the implications of this compound in this process?

A6: Research indicates that inflammation induced by Escherichia coli endotoxin significantly reduces the metabolism of testosterone in the cornea and iris of rabbit eyes []. While the study doesn't directly assess this compound, it highlights the impact of inflammation on androgen metabolism in ocular tissues. Since this compound is a metabolite of testosterone, changes in testosterone metabolism likely influence this compound levels and downstream effects in the eye. Further research is needed to elucidate the specific role of this compound in ocular inflammation.

Q7: How does the metabolism of this compound in the brain relate to behavioral differences between sexes in Japanese quail (Coturnix coturnix japonica)?

A7: Japanese quail exhibit a unique sex-role reversal, with females displaying more aggressive behaviors, typically associated with males in other species [, ]. Studies in quail brains have shown that aromatase, an enzyme converting androgens to estrogens, is more active in the anterior hypothalamus/preoptic area (AHPOA) of males [, ]. This suggests that while circulating androgen levels are similar between sexes, differential metabolism in the brain, particularly the conversion of this compound to estrogens, could contribute to the observed sex-specific behaviors.

Q8: How does the activity of 5α-reductase, the enzyme converting testosterone to DHT, compare in the brain and pituitary of male and female quail?

A8: Research has revealed significant sex differences in 5α-reductase activity in the brain and pituitary of Japanese quail []. While both sexes express 5α-reductase in various brain regions, females exhibit significantly higher activity in the pituitary gland compared to males []. This suggests a potential role for differential 5α-reductase activity, and thus, differential DHT levels, in mediating sex-specific hormonal effects within the quail brain.

Q9: Are there analytical techniques available to effectively separate and quantify androgens, including this compound, from biological samples?

A9: Yes, several analytical methods have been developed to isolate and quantify androgens. Thin-layer chromatography (TLC), coupled with digital autoradiography, is one such technique that enables the separation and accurate quantification of multiple androgens, including testosterone, DHT, this compound, and their metabolites []. This method proves particularly useful in studying androgen metabolism and identifying specific metabolic pathways.

Q10: How does the presence of microorganisms in urine samples affect the interpretation of androgen measurements, particularly this compound, in the context of doping control?

A10: Urine contamination by microorganisms presents a significant challenge in doping control as it can alter the steroid profile, including this compound levels, leading to potentially inaccurate interpretations []. Certain microorganisms possess the ability to synthesize this compound from other steroid precursors present in the urine, thereby elevating its concentration []. This underscores the importance of proper sample handling and analysis in doping control to ensure accurate and reliable results.

Q11: Does long-term exposure to elevated this compound levels pose health risks?

A11: While the provided research doesn't explicitly address the long-term health risks of elevated this compound, studies using sustained-release this compound implants in rats offer some insights [, ]. These studies showed that prolonged exposure to supraphysiological levels of this compound led to adverse effects on testicular function, including decreased testicular weight, impaired spermatogenesis, and reduced sperm count [, ]. These findings underscore the potential health risks associated with chronic exposure to elevated this compound levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)